molecular formula C12H12O2S B12521510 (E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate

(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate

Cat. No.: B12521510
M. Wt: 220.29 g/mol
InChI Key: OKVWHDJONHDNBX-BQYQJAHWSA-N
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Description

(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate is an organic compound characterized by its unique structure, which includes a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate typically involves the reaction of p-tolylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl mercaptan under basic conditions to yield the desired thioester. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate undergoes various types of chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Thioether derivatives.

Scientific Research Applications

(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thioester group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The thioester group is particularly reactive, allowing the compound to act as an acylating agent. This reactivity is exploited in various biochemical assays and synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but contains an ester group instead of a thioester.

    Ethyl 6-methyl-2-oxo-4-phenylbutyrate: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness

(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate is unique due to its thioester functional group, which imparts distinct reactivity compared to similar ester-containing compounds

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

S-methyl (E)-4-(4-methylphenyl)-2-oxobut-3-enethioate

InChI

InChI=1S/C12H12O2S/c1-9-3-5-10(6-4-9)7-8-11(13)12(14)15-2/h3-8H,1-2H3/b8-7+

InChI Key

OKVWHDJONHDNBX-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C(=O)SC

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C(=O)SC

Origin of Product

United States

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